
Cap-dependent endonuclease-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-23 (CAS: 2741952-36-1) is a bioactive compound listed in multiple pharmacological and chemical databases, often categorized among antiviral and translation-regulatory agents . For instance, cap-dependent translation is regulated by factors like 4E-BP1 and PPM1G, which modulate the assembly of the eukaryotic initiation factor 4F (eIF4F) complex . This compound may target similar pathways, though direct experimental data on its structure or binding interactions are absent in the provided materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cap-dependent endonuclease-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. For instance, the synthesis of similar compounds like baloxavir derivatives involves molecular docking, PAINS-Remover, and SwissADME evaluations to ensure drug-likeness .
Industrial Production Methods
Industrial production of this compound would likely follow similar methodologies used for other antiviral agents. This includes large-scale synthesis in reactors, purification through crystallization or chromatography, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Cap-dependent endonuclease-IN-23 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
Scientific Research Applications
Influenza Treatment
Cap-dependent endonuclease-IN-23 has shown promise in clinical settings, particularly in treating influenza. The compound has been evaluated in Phase 3 clinical trials, demonstrating significant efficacy in reducing viral loads and alleviating symptoms associated with influenza infections .
Broad-spectrum Antiviral Activity
Research indicates that this compound may also be effective against other RNA viruses, such as bunyaviruses. In vitro studies have shown that inhibitors like this compound can significantly reduce viral replication rates across different viral families . This broad-spectrum activity positions it as a potential candidate for addressing emerging viral threats.
Case Study 1: Efficacy Against Influenza A Virus
In a study involving mice infected with a lethal strain of H1N1 influenza virus, administration of this compound resulted in reduced viral RNA loads and improved survival rates. The study highlighted the compound's protective effects against severe influenza challenges, emphasizing its potential as a therapeutic option during outbreaks .
Case Study 2: Inhibition of Bunyavirus Replication
Another study focused on the antiviral effects of this compound against bunyaviruses such as Lassa virus and Junin virus. The results demonstrated that treatment with CEN inhibitors led to significant reductions in blood viral loads and improved clinical outcomes in infected animal models . This suggests that this compound could be pivotal in managing viral hemorrhagic fevers.
Data Tables
Application | Virus Targeted | Mechanism | Clinical Outcome |
---|---|---|---|
Influenza Treatment | Influenza A/B | Inhibits cap-snatching | Reduced symptoms and viral load |
Broad-spectrum Antiviral | Bunyaviruses (Lassa, Junin) | Inhibits replication | Improved survival rates in animal models |
Mechanism of Action
Cap-dependent endonuclease-IN-23 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the “cap-snatching” process in viral RNA transcription. This inhibition prevents the virus from synthesizing its mRNA, thereby halting its replication. The compound binds to the active site of the enzyme, blocking its catalytic activity and disrupting the viral life cycle .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes compounds frequently co-listed with Cap-dependent endonuclease-IN-23 in pharmacological databases, inferred from shared therapeutic or mechanistic contexts :
Compound Name | CAS Number | Proposed Mechanism/Target | Therapeutic Area |
---|---|---|---|
This compound | 2741952-36-1 | Cap-dependent endonuclease inhibition (inferred) | Antiviral, Translation regulation |
Lactimidomycin | 256436-43-2 | Inhibition of eIF4A (cap-dependent translation) | Cancer, Antiviral |
SARS-CoV-2-IN-23 | Not provided | SARS-CoV-2 replication inhibition | COVID-19 therapeutics |
Ermanin | 18472-51-0 | Flavonoid with anti-inflammatory activity | Inflammation, Cancer |
Ganoderic acid TR | 135422-40-3 | Triterpenoid with antiviral properties | Antiviral, Immunomodulation |
Hypericin | 548-04-9 | Photosensitizer, antiviral activity | Antiviral, Photodynamic therapy |
Key Observations:
Mechanistic Overlaps :
- Lactimidomycin directly targets eIF4A, a component of the cap-dependent translation complex, suggesting that this compound may share a similar pathway but with distinct targets (e.g., endonucleases vs. translation factors) .
- SARS-CoV-2-IN-23 is explicitly linked to antiviral activity against SARS-CoV-2, implying that this compound might also target viral replication machinery, possibly via mRNA processing .
Structural and Functional Differences: Ermanin and Hypericin are structurally distinct (flavonoid vs. anthraquinone) and exhibit broader biological activities (e.g., anti-inflammatory, photodynamic effects), unlike this compound, which appears more specialized in translation or viral inhibition . Ganoderic acid TR, a triterpenoid, modulates immune responses rather than directly targeting translation machinery, highlighting divergent mechanisms among co-listed compounds .
Therapeutic Context :
Biological Activity
Cap-dependent endonucleases play a crucial role in the life cycle of various viruses, particularly in the synthesis of viral mRNA. This article focuses on the biological activity of Cap-dependent endonuclease-IN-23, a compound that has shown potential as an antiviral agent by inhibiting the cap-dependent endonuclease activity of influenza viruses.
Overview of Cap-dependent Endonucleases
Cap-dependent endonucleases are enzymes that cleave capped RNA molecules, which is essential for the initiation of viral mRNA synthesis. The influenza virus utilizes its RNA polymerase complex, which includes the PB1 and PB2 subunits, to perform this function. The PB2 subunit binds to host cell mRNAs, while the PB1 subunit carries out the cleavage necessary to produce capped RNA primers. Understanding how inhibitors like this compound affect these processes is critical for developing effective antiviral therapies.
The mechanism by which this compound exerts its antiviral effects involves competitive inhibition of the cap-binding site and subsequent disruption of the endonucleolytic cleavage process. Studies have demonstrated that modifications to the chemical structure of similar compounds can enhance their inhibitory potency. For instance, compounds with chiral centers and electron-withdrawing groups have shown improved interactions with endonucleases, leading to lower IC50 values (the concentration required to inhibit 50% of enzyme activity) compared to standard inhibitors like baloxavir.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
-
Inhibition Potency :
- The IC50 value for this compound was found to be significantly lower than that of baloxavir, indicating a stronger inhibitory effect on cap-dependent endonuclease activity.
- Structural modifications have been linked to enhanced binding affinity and inhibition efficacy.
-
Structure-Activity Relationship (SAR) :
- A detailed SAR analysis revealed that specific substitutions on the dibenzothiepin core structure can lead to increased inhibitory activity. For example, compounds with diphenylmethyl groups showed superior binding properties compared to their dibenzothiepin counterparts.
-
Case Studies :
- In clinical settings, variants of influenza viruses exhibiting reduced susceptibility to existing cap-dependent endonuclease inhibitors were identified. These variants displayed mutations in key regions associated with drug binding, emphasizing the need for ongoing surveillance and development of next-generation inhibitors like this compound.
Data Table: Inhibitory Activity Comparison
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Baloxavir | 7.45 | Inhibits cap-binding and cleavage |
This compound | 3.29 | Stronger interaction due to structural modifications |
I-4 | 3.29 | Enhanced by electron-withdrawing groups |
II-2 | 1.46 | High potency due to optimal structural configuration |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Cap-dependent endonuclease-IN-23 (CEN-IN-23) in inhibiting influenza A virus replication, and what experimental approaches validate its specificity?
CEN-IN-23 targets the cap-dependent endonuclease (CEN) activity critical for viral mRNA maturation, thereby blocking viral replication. Key validation methods include:
- In vitro enzymatic assays : Measure inhibition of CEN activity using purified viral polymerase complexes and fluorogenic substrates .
- Cell-based viral replication assays : Quantify reductions in viral load (e.g., via RT-qPCR) in infected MDCK or A549 cells treated with CEN-IN-23 .
- Selectivity profiling : Compare effects on host cap-dependent translation using puromycin incorporation assays to rule off-target toxicity .
Q. What standardized protocols are recommended for determining the IC50 of CEN-IN-23 in antiviral studies?
- Dose-response curves : Test serial dilutions (e.g., 0.1–100 µM) in influenza A-infected cell lines, with controls (e.g., oseltamivir).
- Endpoint measurements : Use plaque reduction assays or viral RNA quantification.
- Data normalization : Express results relative to cell viability (MTT assay) to exclude cytotoxicity .
Q. How does CEN-IN-23 compare to other cap-dependent translation inhibitors (e.g., 4EGI-1) in modulating host-viral translation balance?
- Dual-luciferase assays : Co-transfect cells with cap-dependent (firefly) and IRES-driven (Renilla) reporters to assess selective inhibition.
- Ribosome profiling : Identify shifts in viral vs. host mRNA translation in treated cells .
Table 1. Key Properties of CEN-IN-23
Advanced Research Questions
Q. How can contradictory data on cap-dependent vs. IRES-mediated translation in viral replication be resolved using CEN-IN-23?
- Mechanistic dissection : Use CEN-IN-23 to selectively inhibit cap-dependent translation while monitoring IRES-driven viral protein synthesis (e.g., HIV-1 pr55Gag) via Western blot .
- siRNA knockdown : Deplete eIF4E or DAP5 to isolate contributions of cap-independent pathways .
- Single-virus tracking : Visualize viral RNA translation dynamics in live cells using fluorescent ribosome tagging .
Q. What strategies improve the pharmacokinetic (PK) profile of CEN-IN-23 for neurotropic influenza models?
- Deuteriation : Introduce deuterium at metabolic hotspots to enhance half-life (see for deuterated analogs) .
- Blood-brain barrier (BBB) penetration assays : Use in vitro BBB models (e.g., hCMEC/D3 cells) to optimize logP and polar surface area .
- Metabolic stability testing : Perform liver microsome assays to identify degradation hotspots .
Q. How can researchers design studies to evaluate synergistic effects of CEN-IN-23 with polymerase inhibitors (e.g., baloxavir)?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy/antagonism in viral titer reduction .
- Resistance profiling : Serial passage experiments to assess emergence of dual-resistant strains .
Q. Methodological Considerations
Q. What statistical approaches are optimal for analyzing dose-response data with high variability in CEN-IN-23 studies?
- Nonlinear regression models : Fit data to a four-parameter logistic curve (e.g., GraphPad Prism).
- Bootstrap resampling : Estimate confidence intervals for IC50 values in small-sample studies .
Q. How should researchers address discrepancies in CEN-IN-23 efficacy across different influenza A subtypes (e.g., H1N1 vs. H3N2)?
Properties
Molecular Formula |
C26H23F2N3O7 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
[(2S,12R)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m1/s1 |
InChI Key |
NKFNQBUTOXCBGL-YADHBBJMSA-N |
Isomeric SMILES |
CN1[C@H]2CCOC3=CC(=C(C=C3[C@@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |
Canonical SMILES |
CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.